molecular formula C9H8N2O B067556 6-Aminoquinolin-5-ol CAS No. 163672-81-9

6-Aminoquinolin-5-ol

Cat. No. B067556
CAS RN: 163672-81-9
M. Wt: 160.17 g/mol
InChI Key: FVJKVYLSLLRGTR-UHFFFAOYSA-N
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Description

6-Aminoquinolin-5-ol is a chemical compound with the CAS Number: 163672-81-9. It has a molecular weight of 160.18 . The IUPAC name for this compound is 6-amino-5-quinolinol .


Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .


Chemical Reactions Analysis

The absorption and emission spectra of 6AQ in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . The LUMO and HOMO were localized on the entire molecule .


Physical And Chemical Properties Analysis

The storage temperature for 6-Aminoquinolin-5-ol is between 28 C . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Pharmaceutical Applications

Quinoline motifs, including 6-Aminoquinolin-5-ol, are essential in several pharmacologically active heterocyclic compounds . They play a significant role in the synthesis of natural products and drug design . These compounds show pharmacological activity, particularly anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .

Antioxidant Activity

Novel quinoline derivatives, synthesized based on 6-amino-substituted quinoline, have been studied for their antioxidant activity . The rate of the reaction between OH radicals and quinoline derivatives is determined by the photometric method . These derivatives exhibit pronounced antioxidant activity, which strongly depends on the structural features of the compounds .

Fluorescence Probes

Quinoline derivatives, including 6-Aminoquinolin-5-ol, have established applications as fluorescence probes and sensors . The measurement of quantum yield may provide valuable information concerning potential application of these compounds as fluorescence probes .

Photophysical Properties

The photophysical properties of novel quinoline derivatives, such as UV-Vis absorption and fluorescence maxima, and Stokes shift are also reported . These properties are important to study by UV-Vis and steady-state fluorescence spectroscopies .

Scavengers of Free Radicals

Certain derivatives of quinoline, including 6-Aminoquinolin-5-ol, can act as scavengers of free radicals . In the human organism, oxidative damage plays an important role in the initiation and progression of various diseases .

Industrial Chemistry

Quinoline motifs are also used in various applications in industrial chemistry . The specific applications of 6-Aminoquinolin-5-ol in this field would require further research.

Safety and Hazards

6-Aminoquinolin-5-ol may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be toxic in contact with skin, and be toxic if swallowed .

properties

IUPAC Name

6-aminoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZECVMHOCXKYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597074
Record name 6-Aminoquinolin-5(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163672-81-9
Record name 6-Aminoquinolin-5(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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